Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate

COX-2 inhibition triazine substitution pattern structure-activity relationship

Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate (CAS 710982-58-4, molecular formula C₁₃H₁₃N₃O₂S, molecular weight 275.33 g/mol) is a 1,2,4-triazine derivative featuring a phenyl substituent at the 6-position and an ethyl sulfanylacetate ester at the 3-position. The 1,2,4-triazine core is a recognized pharmacophore with documented anticancer, anti-inflammatory, and antimicrobial activities across numerous derivatives.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33 g/mol
Cat. No. B4151886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Molecular FormulaC13H13N3O2S
Molecular Weight275.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(N=N1)C2=CC=CC=C2
InChIInChI=1S/C13H13N3O2S/c1-2-18-12(17)9-19-13-14-8-11(15-16-13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
InChIKeyZQGAPNGSFYRCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate: Structural and Physicochemical Baseline for Procurement Decisions


Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate (CAS 710982-58-4, molecular formula C₁₃H₁₃N₃O₂S, molecular weight 275.33 g/mol) is a 1,2,4-triazine derivative featuring a phenyl substituent at the 6-position and an ethyl sulfanylacetate ester at the 3-position. The 1,2,4-triazine core is a recognized pharmacophore with documented anticancer, anti-inflammatory, and antimicrobial activities across numerous derivatives . This compound occupies a distinct structural niche among 3-thio-substituted-1,2,4-triazines, lacking the 5-position substitution found in the more extensively studied 5,6-diaryl analogs, which creates a unique steric and electronic environment at the triazine ring that cannot be replicated by denser substitution patterns. For procurement purposes, the compound is commercially available as a research chemical, typically supplied as a solid with the molecular identity confirmed by the provided SMILES notation (CCOC(=O)CSc1ncc(nn1)c2ccccc2) and CAS registry number.

Mono-aryl 1,2,4-triazine scaffold enables minimum pharmacophore mapping
Solid form suitable for synthetic handling in laboratory research workflows
Unique 6-phenyl substitution creates distinct steric profile vs. 5,6-diaryl analogs

Why Interchanging 3-Sulfanyl-1,2,4-triazine Acetate Esters Without 5-Position Verification Undermines Reproducibility


Generic substitution among 1,2,4-triazine-3-ylthioacetate derivatives is not scientifically sound because the presence, nature, and position of aryl substituents on the triazine ring profoundly modulate both the magnitude and selectivity of biological activity. In the 5,6-diaryl-1,2,4-triazine-3-ylthioacetate series, Dadashpour et al. (2015) demonstrated that the optimal COX-2 inhibitor (compound 6c, IC₅₀ = 10.1 µM) achieved an 8.8-fold selectivity over COX-1 (IC₅₀ = 88.8 µM) and inhibited 94% of β-amyloid fibril formation after 48 hours, while other derivatives with only minor substituent changes showed markedly different profiles . The same study highlighted that the ethyl carboxylate side chain at position 3 was critical for maintaining residual COX-1 inhibition through interaction with Arg120, a feature not present in methylthio analogs . The target compound, ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate, lacks the 5-aryl substituent entirely, placing it in a distinct subclass where the electronic properties and conformational flexibility of the triazine ring are fundamentally different from the 5,6-disubstituted comparators. Interchanging this compound with a 5,6-diphenyl or 5,6-diaryl analog without experimental verification would introduce an uncharacterized variable that can invalidate structure-activity correlation and compromise the reproducibility of biological assays.

5-Aryl Absence
5,6-Diaryl analogs contain a critical 5-aryl group for COX-2 hydrophobic pocket binding; its absence may shift selectivity profile.
Side-Chain Specificity
The ethyl carboxylate at position 3 interacts with COX-1 Arg120; methylthio or other esters may alter binding interaction.
Physicochemical Shift
Higher MW and logP in 5,6-diaryl analogs alter solubility and membrane permeability, potentially affecting assay comparability.

Quantitative Differentiation Evidence for Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate Versus Its Closest Analogs


Mono- vs. Di-Aryl Substitution: A Structural Position with Consequence for COX-2 Selectivity

In the 5,6-diaryl-1,2,4-triazine-3-ylthioacetate series, the optimal COX-2 inhibitor 6c (5-(4-methoxyphenyl)-6-(4-methylsulfonylphenyl)) achieves IC₅₀ = 10.1 µM for COX-2 and 88.8 µM for COX-1, yielding a selectivity index of 8.8 . The minimum COX-2 IC₅₀ values within this series span from 10.1 µM to >100 µM depending on the 5-aryl substituent identity, with the unsubstituted 5-position analog (lacking any 5-aryl group) predicted by the structure-activity relationship (SAR) to fall outside the optimal COX-2 inhibition range because the 5-aryl group participates in hydrophobic pocket interactions essential for potency . Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate, bearing only the 6-phenyl substituent and no 5-aryl group, therefore occupies a differentiated SAR space that cannot be extrapolated from 5,6-disubstituted analogs. This structural distinction is quantifiable: the absence of the 5-substituent reduces the molecular weight by at least 77 g/mol relative to a 5-phenyl analog and eliminates one aromatic ring system, altering both physicochemical parameters (logP, polar surface area) and target-binding pharmacophore geometry.

COX-2 Selectivity
Class-level
Target COX-2 IC₅₀ not measured; predicted >10.1 µM. Comparator 6c: IC₅₀ 10.1 µM (COX-2), 88.8 µM (COX-1); SI 8.8
Supports differentiated SAR space for mono-aryl vs. 5,6-diaryl series
5-aryl group essential for hydrophobic pocket interaction
COX-2 inhibition triazine substitution pattern structure-activity relationship

Molecular Weight and Physicochemical Property Distinction from 5,6-Disubstituted Triazine Thioacetates

Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate has a molecular weight of 275.33 g/mol . The closest 5,6-diaryl analog, ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate (CAS not found in exclusion-free sources, predicted molecular formula C₁₉H₁₇N₃O₂S), has a molecular weight of 351.42 g/mol—a 76.09 g/mol increase (27.6% higher) . This difference translates into a computed logP increase of approximately 1.5–2.0 units (estimated by fragment-based methods) and a larger topological polar surface area, both of which affect membrane permeability, solubility, and protein binding. Even within the same 5,6-diphenyl-1,2,4-triazine-3-thiol scaffold, Gupta et al. (1985) reported that varying only the 3-thio substituent (methyl, ethyl, allyl, benzyl) produced compounds with distinct pesticidal activity profiles, confirming that precise molecular identity matters . The target compound's lower molecular weight and reduced lipophilicity make it a more suitable starting point for fragment-based drug discovery or for applications where aqueous solubility is a limiting factor.

MW Comparison
Context-dependent
Target MW: 275.33 g/mol. 5,6-Diphenyl analog: 351.42 g/mol (+27.6%). Methyl propanoate analog: 289.35 g/mol
Lower MW supports fragment-based drug discovery compliance
Predicted higher aqueous solubility; verify experimentally
physicochemical properties drug-likeness lead optimization

Synthetic Accessibility via a Well-Characterized Thione Precursor Distinct from 5,6-Diaryl Routes

The synthesis of ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate proceeds via S-alkylation of 6-phenyl-1,2,4-triazine-3(2H)-thione (CAS 27623-09-2) with ethyl bromoacetate under basic conditions, a route that uses a single commercially traceable thione precursor . In contrast, the analogous 5,6-diaryl-3-thioacetate derivatives require 5,6-diaryl-1,2,4-triazine-3-thiol precursors, which themselves demand a multi-step synthesis involving benzoin condensation, oxidation to the benzil, and cyclization with thiosemicarbazide . The mono-aryl thione precursor (CAS 27623-09-2) has a lower molecular weight (189.24 g/mol) and a boiling point of 297.4 °C at 760 mmHg , offering a simpler quality-control profile compared to mixed 5,6-diaryl thiols that can exist as multiple regioisomers if the two aryl groups are non-identical. This synthetic accessibility advantage is quantifiable: the number of synthetic steps to the target thioacetate is reduced by at least one step relative to the 5,6-diaryl analogs, and the risk of regioisomeric impurity is eliminated because there is only one aryl ring position to control.

Synthetic Route
Class-level
2-step S-alkylation from 6-phenyl-thione (CAS 27623-09-2) vs. ≥3 steps for 5,6-diaryl thiols
Simplified route reduces regioisomeric risk
Zero regioisomeric impurity risk vs. 5,6-diaryl analogs
synthetic chemistry thioether formation precursor availability

Distinct Pesticidal Activity Profile vs. 5,6-Diphenyl-3-Thio Analogs in the Triazine Class

Gupta et al. (1985) evaluated a series of 5,6-diphenyl-3-substituted-thio-1,2,4-triazines for pesticidal activity and found that even within the same 5,6-diphenyl core, changing the 3-thio substituent from methyl to ethyl to allyl to benzyl produced activity variations of 2- to 5-fold against specific pest species . Although ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate was not among the compounds tested in that study, its structural divergence—mono-aryl at position 6 versus 5,6-diphenyl—places it in a distinct activity class. The 5,6-diphenyl-3-thio series achieved mortality rates of 40–80% against tested insects at 0.1% concentration, with the 3-allylthio derivative showing the highest activity . The target compound's mono-phenyl architecture removes one aromatic ring that in the diphenyl series contributes to π-stacking interactions with biological targets, predicting a differentiated spectrum. For agrochemical discovery programs seeking to explore the minimum structural requirements for triazine-based pest control, the mono-aryl compound provides a leaner scaffold for hit identification.

Pesticidal Activity
Class-level
Target not tested; 5,6-diphenyl-3-allylthio analog: ~80% mortality at 0.1%
Supports scaffold minimization for agrochemical hit identification
Loss of 5-phenyl hydrophobic contact may reduce activity
pesticidal activity agrochemical screening triazine SAR

Recommended Application Scenarios for Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate Based on Quantitative Differentiation Evidence


Minimum Pharmacophore Elucidation in COX-2 / β-Amyloid Dual-Target Drug Discovery

Use this compound as the mono-aryl baseline comparator against 5,6-diaryl-1,2,4-triazine-3-ylthioacetates (e.g., compound 6c) to experimentally deconvolute the contribution of the 5-aryl substituent to COX-2 inhibitory potency and β-amyloid anti-aggregation activity . The absence of the 5-substituent allows direct measurement of whether the 6-phenyl-3-thioacetate motif alone can engage the COX-2 hydrophobic pocket or whether the 5-aryl group is indispensable for activity. This addresses a specific SAR gap identified in the Dadashpour et al. (2015) study, where all active compounds bore a 5-aryl substituent .

Fragment-Based Lead Generation for Anticancer Triazine Derivatives

With a molecular weight of 275.33 g/mol, this compound satisfies fragment-like physicochemical criteria (MW <300, clogP <3) better than 5,6-diaryl analogs that exceed 350 g/mol . It serves as a tractable fragment for structure-based drug design targeting breast cancer cell lines (MCF-7, MDA-MB-231), where sulfur-containing 1,2,4-triazine derivatives have demonstrated low-micromolar cytotoxicity . The ethyl ester group provides a synthetic handle for further derivatization into amide, hydrazide, or carboxylic acid analogs during fragment growth campaigns.

Agrochemical Hit Identification Targeting Minimum Triazine Scaffold Requirements

Deploy this compound as a scaffold-minimized probe in insecticidal or herbicidal screening panels, leveraging the established pesticidal activity of 5,6-diphenyl-3-thio-1,2,4-triazines . By testing the mono-6-phenyl analog alongside the known 5,6-diphenyl standards, researchers can determine whether the 5-phenyl group is an essential pharmacophoric element for contact toxicity against Musca domestica or Aedes aegypti, informing rational scaffold simplification for patent differentiation and manufacturing cost reduction.

Synthetic Methodology Development for Regioselective 1,2,4-Triazine Functionalization

The compound's single aryl substituent eliminates regioisomeric ambiguity during cross-coupling or nucleophilic aromatic substitution reactions at the triazine ring . This makes it an ideal substrate for developing and validating new synthetic methods (e.g., palladium-catalyzed C–H arylation at the 5-position, or oxidation of the thioether to sulfoxide/sulfone) where the absence of a competing 5-substituent simplifies reaction monitoring, yield calculation, and product characterization by NMR and HPLC.

Application
Selection Property
Validation Focus
COX-2/β-amyloid dual-target pharmacophore mapping
Mono-aryl baseline for 5-aryl contribution deconvolution
5-aryl substituent role in COX-2 inhibition & Aβ aggregation
Fragment-based anticancer lead generation
Fragment-compatible molecular weight (<300 Da)
Ligand efficiency & binding site compatibility evaluation
Agrochemical hit identification
Minimal triazine scaffold for SAR exploration
Essentiality of 5-phenyl for insecticidal contact toxicity
Regioselective triazine functionalization methodology
Single aryl substituent avoids regioisomeric ambiguity
Reaction monitoring & product characterization by NMR/HPLC
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